molecular formula C20H18ClN3O3S B14109079 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14109079
M. Wt: 415.9 g/mol
InChI Key: QUEIRHIOGNCFQY-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst.

    Morpholine-4-carbonyl Substitution: The morpholine-4-carbonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable acylating agent.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorophenyl)methyl]morpholine
  • 7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Uniqueness

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H18ClN3O3S/c21-15-4-1-13(2-5-15)12-24-19(26)16-6-3-14(11-17(16)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28)

InChI Key

QUEIRHIOGNCFQY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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